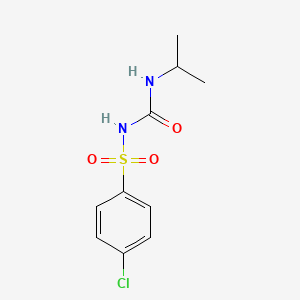
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea is an organic compound that belongs to the class of sulfonylureas It is characterized by the presence of a sulfonyl group attached to a urea moiety, with a 4-chlorophenyl group and a propan-2-yl group as substituents
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine, followed by the addition of urea. The reaction conditions often include the use of a suitable solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diabetes due to its structural similarity to other sulfonylureas.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea involves its interaction with specific molecular targets. In the context of its potential use as an antidiabetic agent, it is believed to act by stimulating the release of insulin from pancreatic beta cells. This is achieved through the inhibition of ATP-sensitive potassium channels, leading to membrane depolarization and subsequent calcium influx, which triggers insulin secretion.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea can be compared with other sulfonylureas such as:
- Tolbutamide
- Glibenclamide
- Glipizide
While these compounds share a common sulfonylurea structure, this compound is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can influence its efficacy, potency, and side effect profile in therapeutic applications.
Eigenschaften
CAS-Nummer |
2281-78-9 |
|---|---|
Molekularformel |
C10H13ClN2O3S |
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
PDOVTZKFRPAFHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



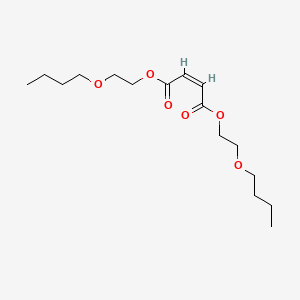
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
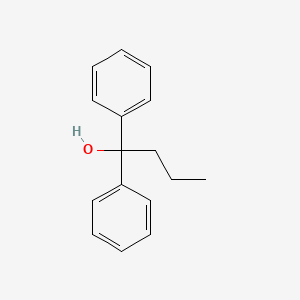

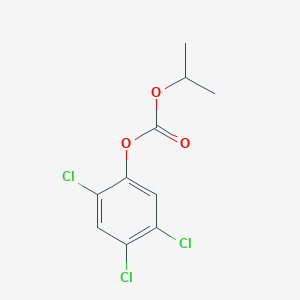
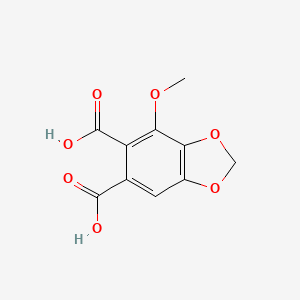
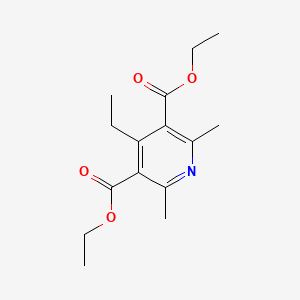
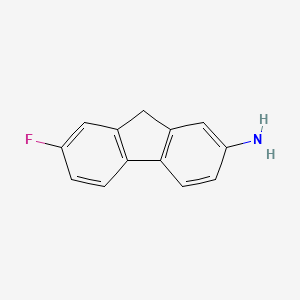
![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
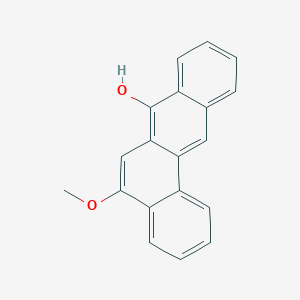
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
